

An In-depth Technical Guide to Silane, (1-cyclohexen-1-yloxy)trimethyl-

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Compound of Interest

Compound Name: Silane, (1-cyclohexen-1-yloxy)trimethyl-

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Introduction: The Versatility of Silyl Enol Ethers

In the realm of modern organic synthesis, silyl enol ethers stand as indispensable intermediates, prized for their ability to act as versatile enolate equivalents.^{[1][2]} These compounds, characterized by an enolate oxygen atom bonded to a silicon moiety, offer a unique combination of stability and nucleophilicity that enables a wide array of carbon-carbon bond-forming reactions.^{[1][2][3]} Among these, **Silane, (1-cyclohexen-1-yloxy)trimethyl-**, also known as 1-(trimethylsiloxy)cyclohexene, has emerged as a particularly valuable reagent. Its cyclic structure and the presence of the trimethylsilyl group impart specific reactivity and stereochemical attributes that are highly sought after in the construction of complex molecular architectures, including natural products and pharmaceutical agents.^{[2][4][5]} This guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of this important silyl enol ether, grounded in both theoretical principles and practical, field-proven applications.

Physicochemical Properties of Silane, (1-cyclohexen-1-yloxy)trimethyl-

A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in the laboratory. The following table summarizes the key physicochemical data for **Silane, (1-cyclohexen-1-yloxy)trimethyl-**.

Property	Value	Source(s)
CAS Number	6651-36-1	[2] [4] [5] [6] [7]
Molecular Formula	C ₉ H ₁₈ OSi	[2] [4] [6]
Molecular Weight	170.32 g/mol	[2] [8]
Appearance	Clear, colorless to light yellow liquid	[5] [6]
Boiling Point	165 °C (at atmospheric pressure); 64-65 °C at 15 mmHg	[4] [5] [9] [7]
Density	0.875 - 0.883 g/mL at 25 °C	[4] [9] [7]
Refractive Index (n _{20/D})	1.447	[4] [9] [7]
Flash Point	41 °C (105.8 °F) - closed cup	[7]
Solubility	Not miscible or difficult to mix with water. [4] Soluble in many organic solvents.	
Stability	Moisture sensitive. [4] [5] [9] Store under an inert atmosphere.	

Core Directive: Synthesis and Handling from an Expert's Perspective

The synthesis of silyl enol ethers, including (1-cyclohexen-1-yloxy)trimethylsilane, is a cornerstone of synthetic organic chemistry. The choice of reaction conditions is paramount as it dictates the regioselectivity of the enolization of unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether.[\[1\]](#)

Experimental Protocol: Synthesis of (1-cyclohexen-1-yloxy)trimethylsilane

This protocol is an adaptation of established methods for the synthesis of silyl enol ethers.^[10]
^[11]^[12]

Objective: To synthesize (1-cyclohexen-1-yloxy)trimethylsilane from cyclohexanone.

Materials:

- Cyclohexanone
- Chlorotrimethylsilane (TMSCl)^[13]
- Triethylamine (NEt₃)
- Sodium iodide (NaI)
- Acetonitrile (anhydrous)
- Hexane (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Nitrogen gas (or Argon) for inert atmosphere
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

- **Reagent Charging:** The flask is charged with cyclohexanone and anhydrous acetonitrile under a positive pressure of nitrogen. Triethylamine (1.2 equivalents) and sodium iodide (1.1 equivalents) are then added. The mixture is cooled to 0 °C in an ice bath.
- **Addition of TMSCl:** Chlorotrimethylsilane (1.0 equivalent) is added dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at 0 °C for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel.
- **Extraction:** The product is extracted with hexane. The organic layer is washed sequentially with water and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by distillation under reduced pressure to yield pure (1-cyclohexen-1-yloxy)trimethylsilane.

Causality Behind Experimental Choices:

- **Inert Atmosphere:** Silyl enol ethers and the reagents used in their synthesis are sensitive to moisture.^{[4][5][9]} Carrying out the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent hydrolysis of the product and reagents, which would lead to lower yields.
- **Anhydrous Solvents:** The use of anhydrous solvents is for the same reason as maintaining an inert atmosphere – to prevent unwanted side reactions with water.
- **Triethylamine:** Triethylamine acts as a base to deprotonate the cyclohexanone, forming the enolate, and also to neutralize the HCl generated during the reaction.

- **Sodium Iodide:** The addition of sodium iodide facilitates the in situ formation of iodotrimethylsilane from chlorotrimethylsilane via the Finkelstein reaction. Iodotrimethylsilane is a more reactive silylating agent than chlorotrimethylsilane, leading to a more efficient reaction.^[12]
- **Low Temperature:** The reaction is carried out at low temperature to control the rate of reaction and to favor the formation of the desired product.

Reactivity and Synthetic Applications

(1-Cyclohexen-1-yloxy)trimethylsilane is a mild and neutral nucleophile, making it a valuable reagent in a variety of carbon-carbon bond-forming reactions.^{[1][2]}

Mukaiyama Aldol Addition

A cornerstone of modern organic synthesis, the Mukaiyama aldol addition involves the Lewis acid-mediated reaction of a silyl enol ether with an aldehyde or ketone.^{[2][14]} The Lewis acid, such as titanium tetrachloride (TiCl₄), activates the carbonyl compound, rendering it more electrophilic and susceptible to nucleophilic attack by the silyl enol ether. This reaction is highly valued for its ability to form β -hydroxy carbonyl compounds, which are key structural motifs in many natural products.

Michael Addition

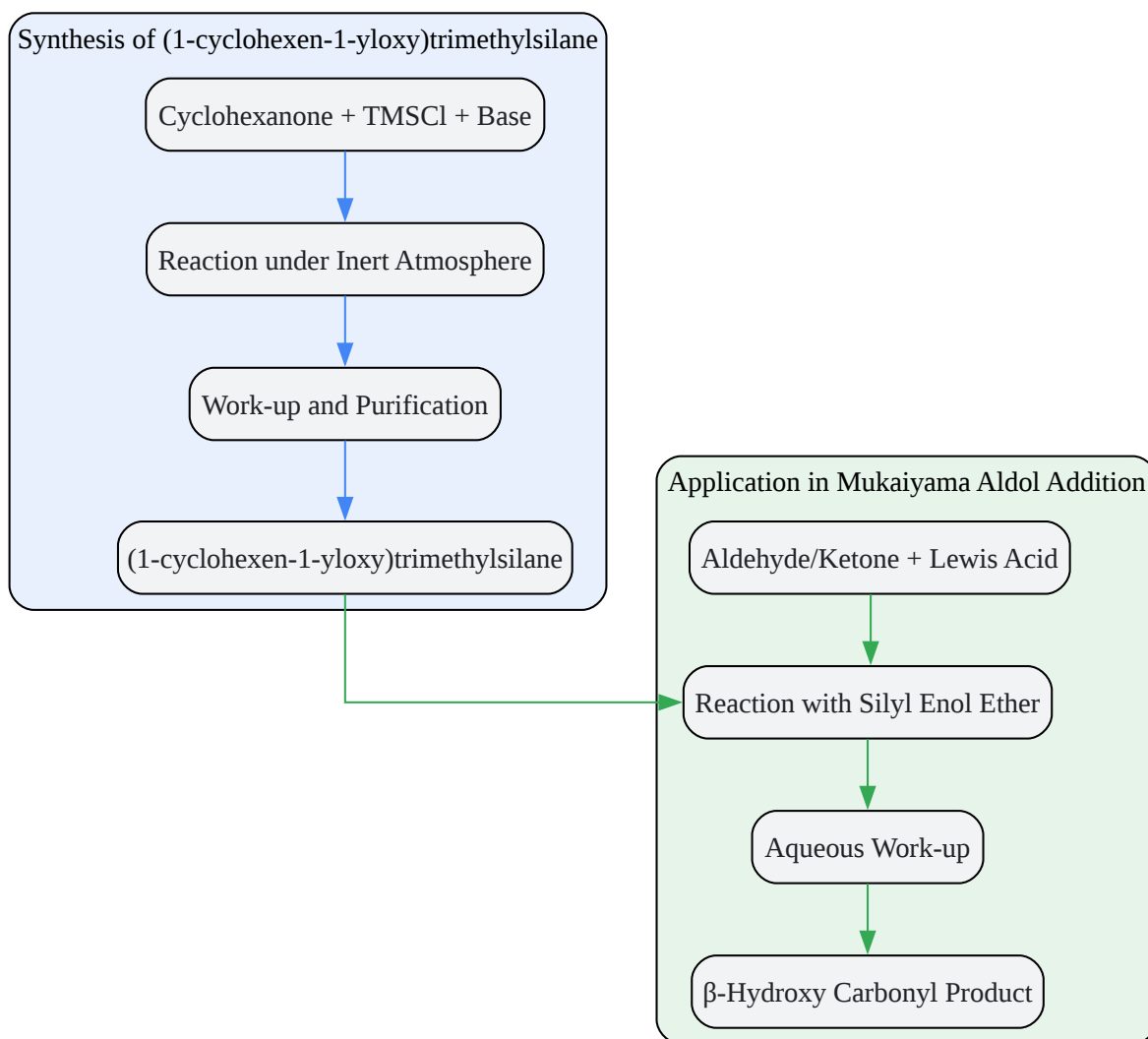
(1-Cyclohexen-1-yloxy)trimethylsilane readily participates in Michael additions, which are conjugate additions to α,β -unsaturated carbonyl compounds.^{[2][5]} For instance, its reaction with methyl vinyl ketone in the presence of a suitable catalyst affords a 1,5-dicarbonyl compound, a versatile intermediate for further synthetic transformations.^{[2][5]}

Sulfenylation

The introduction of a sulfur functional group at the α -position of a carbonyl compound can be efficiently achieved through the reaction of (1-cyclohexen-1-yloxy)trimethylsilane with a sulfonyl halide, such as benzenesulfonyl chloride (PhSOCl).^[2] The electron-rich double bond of the silyl enol ether attacks the electrophilic sulfur atom, and the subsequent loss of the trimethylsilyl group yields the α -sulfonylated ketone.^[2]

Visualization of Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of (1-cyclohexen-1-yloxy)trimethylsilane.



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Caption: A generalized workflow for the synthesis of (1-cyclohexen-1-yloxy)trimethylsilane and its subsequent use in a Mukaiyama aldol addition.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling **Silane, (1-cyclohexen-1-yloxy)trimethyl-** and related compounds.

- **Flammability:** This compound is a flammable liquid and vapor.[4][8] Keep away from open flames, hot surfaces, and sources of ignition.[15][16] Use spark-proof tools and explosion-proof equipment.[15]
- **Moisture Sensitivity:** The compound is sensitive to moisture and will hydrolyze.[4][5][9] Handle and store under an inert atmosphere.[4] Keep containers tightly closed in a dry, well-ventilated place.[15][16]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[13][17]
- **Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[15][17] Avoid contact with skin and eyes.[15]
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[17]

Conclusion

Silane, (1-cyclohexen-1-yloxy)trimethyl- is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its well-defined physical properties, coupled with its predictable reactivity as a silyl enol ether, make it an invaluable tool for the construction of complex organic molecules. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development. By leveraging the principles of silyl enol ether chemistry, researchers can continue to push the boundaries of what is possible in the field of organic synthesis.

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